![molecular formula C24H23N3O2 B590152 4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol CAS No. 1331643-32-3](/img/structure/B590152.png)
4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol
Overview
Description
4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol, also known as 4-Azidoethoxybenzyl phenol (4-AEBP), is an organic compound that has been widely studied for its potential applications in a variety of scientific research fields. This compound is a phenol derivative, which is a type of organic compound that consists of an aromatic ring with a hydroxyl group attached to it. 4-AEBP has been studied for its potential to be used as a precursor in organic synthesis, as a ligand in coordination chemistry, and as a potential therapeutic agent.
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations : A study by Viji et al. (2020) explored a similar compound's structure and spectroscopic data through Density Functional Theory (DFT) calculations. The study delved into molecular parameters, intramolecular charge transfer, and molecular electrostatic potential, providing insights into the compound's potential biological effects based on molecular docking results.
Antimicrobial Activities : Research by Nessim et al. (2018) involved synthesizing novel tetrazole derivatives, including phenol derivatives, and testing them for antimicrobial action. This study highlights the compound's potential in developing antimicrobial agents.
Material Science and Polymer Synthesis : A study by Suresh et al. (2016) focused on synthesizing polymers with unique properties like enhanced photocrosslinking, which could have applications in material science and polymer engineering.
Corrosion Inhibition : Costa et al. (2021) conducted research on the application of imidazole derivative molecules, including phenol derivatives, in corrosion inhibition of carbon steel in acidic medium. Their study, found here, suggests potential applications in protecting metals from corrosion.
Electrochemical Studies : A study by Shabbir et al. (2016) on ON donor Schiff bases, which include phenol derivatives, delved into their electrochemical and biological activities. This research contributes to our understanding of these compounds in electrochemical applications.
Thermal and Structural Analysis : Kober et al. (2012) investigated vanadate complexes bearing an aryloxido ligand, providing insights into thermal stability and molecular structures. This research, found here, could have implications for the development of new materials with specific thermal properties.
properties
IUPAC Name |
4-[(Z)-1-[4-(2-azidoethoxy)phenyl]-2-phenylbut-1-enyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(28)13-9-19)20-10-14-22(15-11-20)29-17-16-26-27-25/h3-15,28H,2,16-17H2,1H3/b24-23- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHPNTIJLIFVLF-VHXPQNKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN=[N+]=[N-])C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN=[N+]=[N-])/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747620 | |
Record name | 4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol | |
CAS RN |
1331643-32-3 | |
Record name | 4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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